molecular formula C8H10ClN B13122593 3-(Chloromethyl)-4-ethylpyridine

3-(Chloromethyl)-4-ethylpyridine

Cat. No.: B13122593
M. Wt: 155.62 g/mol
InChI Key: QYZQSCNSKBCXGL-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-ethylpyridine is an organic compound belonging to the pyridine family It features a pyridine ring substituted with a chloromethyl group at the third position and an ethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-4-ethylpyridine typically involves the chloromethylation of 4-ethylpyridine. One common method includes the reaction of 4-ethylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-4-ethylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Pyridine N-oxides.

    Reduction: 4-ethylpyridine.

Scientific Research Applications

3-(Chloromethyl)-4-ethylpyridine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-ethylpyridine involves its interaction with nucleophiles due to the electrophilic nature of the chloromethyl group. This interaction facilitates various substitution reactions. In biological systems, the compound can interact with enzymes and receptors, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

    3-(Chloromethyl)pyridine: Lacks the ethyl group at the fourth position.

    4-Ethylpyridine: Lacks the chloromethyl group at the third position.

    3-(Bromomethyl)-4-ethylpyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness: 3-(Chloromethyl)-4-ethylpyridine is unique due to the presence of both the chloromethyl and ethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and applications in various fields.

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

3-(chloromethyl)-4-ethylpyridine

InChI

InChI=1S/C8H10ClN/c1-2-7-3-4-10-6-8(7)5-9/h3-4,6H,2,5H2,1H3

InChI Key

QYZQSCNSKBCXGL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1)CCl

Origin of Product

United States

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